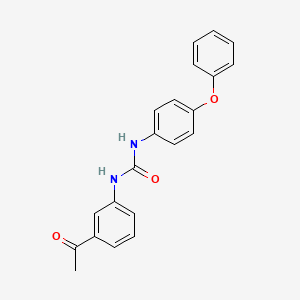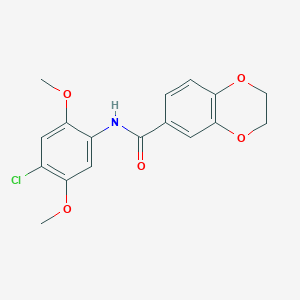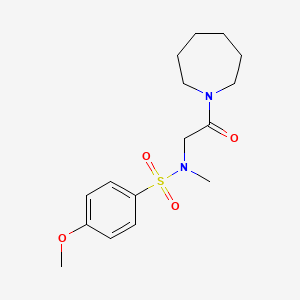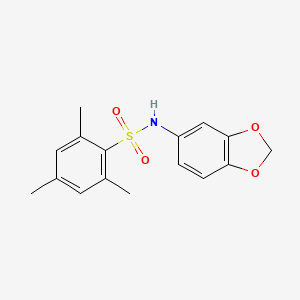
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea, also known as AC-262,356, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target androgen receptors in the body. AC-262,356 has been shown to have a high affinity for androgen receptors and may be useful in a variety of research applications.
作用機序
The mechanism of action of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is not fully understood, but it is believed to work by selectively binding to androgen receptors in the body. Androgen receptors are found in a variety of tissues, including muscle, bone, and the prostate gland. By selectively targeting these receptors, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be able to promote muscle growth and prevent the loss of bone density associated with aging.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been shown to have a number of biochemical and physiological effects in animal studies. In one study, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea was shown to increase lean body mass and decrease fat mass in rats. In another study, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea was shown to increase bone density and prevent bone loss in rats. These findings suggest that N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may have potential applications in the treatment of conditions such as osteoporosis and muscle wasting.
実験室実験の利点と制限
One of the primary advantages of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is its high affinity for androgen receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is relatively easy to synthesize and has a long half-life, which makes it useful for long-term studies. However, one of the limitations of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are a number of potential future directions for research on N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea. One area of interest is in the development of new therapies for conditions such as osteoporosis and muscle wasting. N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be useful in the development of new drugs that selectively target androgen receptors in these tissues. Additionally, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may have potential applications in the treatment of other conditions, such as prostate cancer, where androgen receptors play a key role. Further research is needed to fully understand the potential applications of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea in these areas.
合成法
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea can be synthesized using a variety of methods, but one of the most common approaches involves the use of a palladium-catalyzed coupling reaction. In this method, an aryl halide and an amine are combined in the presence of a palladium catalyst to form the desired urea compound. The reaction is typically carried out under high pressure and high temperature conditions to promote the formation of the desired product.
科学的研究の応用
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been the subject of extensive research in recent years due to its potential applications in a variety of scientific fields. One of the primary areas of interest is in the development of new therapies for conditions such as muscle wasting, osteoporosis, and other age-related conditions. N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been shown to have a high affinity for androgen receptors, which are involved in the regulation of muscle mass and bone density. By selectively targeting these receptors, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be able to promote muscle growth and prevent the loss of bone density associated with aging.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)16-6-5-7-18(14-16)23-21(25)22-17-10-12-20(13-11-17)26-19-8-3-2-4-9-19/h2-14H,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHRXIMWDRRUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4-phenoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)


![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5719405.png)
![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)